DNP-PEG4-NHS ester

Vue d'ensemble

Description

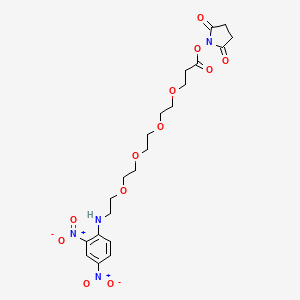

DNP-PEG4-NHS ester is a PEG linker containing a DNP moiety and an NHS ester terminal group . DNP is involved in biological applications such as participating in ion transport across membranes . The NHS ester can react with primary amines to form stable amide bonds .

Synthesis Analysis

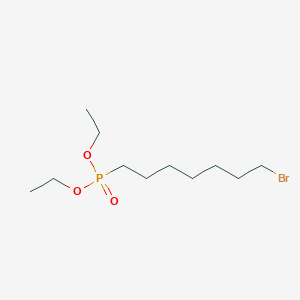

The synthesis of this compound involves the reaction of the NHS ester group with primary amines to form a stable amide bond .Molecular Structure Analysis

The molecular formula of this compound is C21H28N4O12 . It has a molecular weight of 528.47 .Chemical Reactions Analysis

The terminal NHS ester group of this compound readily reacts with primary amines to form a stable amide bond . The hydrophilic PEG linker increases the number of DNP groups conjugated to a biological molecule without causing precipitation .Physical and Chemical Properties Analysis

This compound has a molecular weight of 528.47 . It has much better water solubility compared to the commonly used DNP-X SE .Applications De Recherche Scientifique

Bloc de construction réactif aux amines

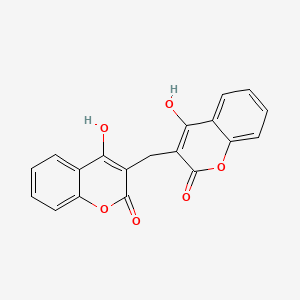

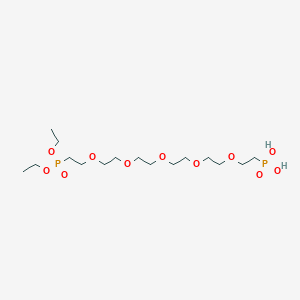

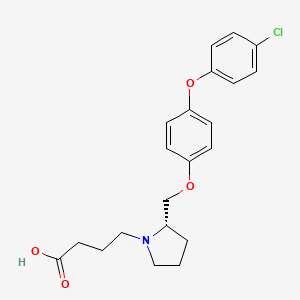

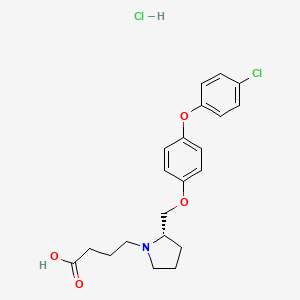

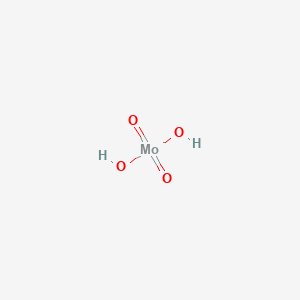

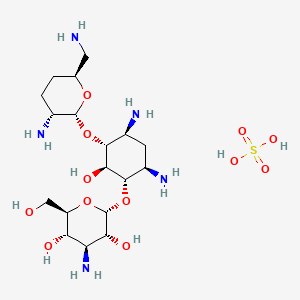

L'ester DNP-PEG4-NHS est un excellent bloc de construction réactif aux amines {svg_1} {svg_2}. Il réagit facilement avec les amines primaires pour former une liaison amide stable {svg_3} {svg_4}. Cette propriété le rend utile dans une variété d'applications biochimiques où une liaison stable des molécules est requise.

Développement de sondes DNP

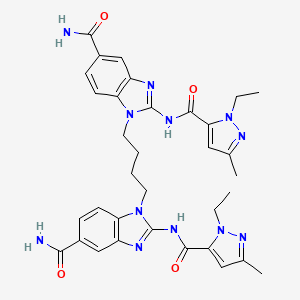

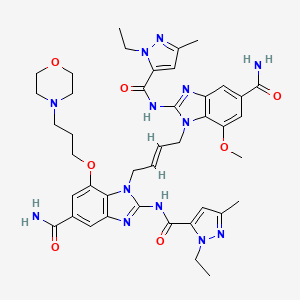

Ce composé est utilisé pour développer des sondes DNP qui peuvent être reconnues par des anticorps anti-DNP {svg_5} {svg_6} {svg_7}. Ceci est particulièrement utile dans les immunoessais et autres méthodes de détection basées sur les anticorps.

Extincteur FRET

L'ester DNP-PEG4-NHS peut également être utilisé comme un excellent extincteur FRET (Fluorescence Resonance Energy Transfer) réactif aux amines associé à Trp ou Tyr {svg_8} {svg_9}. Cela le rend précieux dans l'étude de la structure des protéines et des changements conformationnels.

Solubilité accrue dans l'eau

Comparé au DNP-X SE couramment utilisé, l'ester DNP-PEG4-NHS présente une bien meilleure solubilité dans l'eau {svg_10} {svg_11}. Cette solubilité améliorée peut être avantageuse dans diverses applications biologiques où les solutions à base d'eau sont préférées.

Transport d'ions à travers les membranes

Le DNP est impliqué dans des applications biologiques telles que la participation au transport d'ions à travers les membranes {svg_12}. Le groupement DNP dans l'ester DNP-PEG4-NHS pourrait potentiellement être utilisé dans des études relatives au transport d'ions.

Couplage biomoléculaire

L'ester DNP-PEG4-NHS joue un rôle important dans l'étude du couplage biomoléculaire {svg_13}. En introduisant des segments PEG4, il peut réduire l'adsorption non spécifique, réduire les interférences de fond et rendre les résultats du marquage des protéines plus précis et plus fiables {svg_14}.

Mécanisme D'action

Target of Action

The primary target of DNP-PEG4-NHS ester is the primary amines present in biological molecules . The compound is designed to react with these amines to form stable amide bonds .

Mode of Action

This compound contains a DNP moiety and an NHS ester terminal group . The DNP moiety is involved in biological applications such as participating in ion transport across membranes . The NHS ester terminal group readily reacts with primary amines to form stable amide bonds . This reaction allows the compound to bind to its target molecules and exert its effects.

Biochemical Pathways

It’s known that the compound participates in ion transport across membranes . This suggests that it may influence pathways related to ion transport and homeostasis.

Pharmacokinetics

The compound contains ahydrophilic PEG linker , which increases the water solubility of the compound in aqueous media . This property likely enhances the bioavailability of the compound, allowing it to reach its target sites more effectively.

Result of Action

The primary result of the action of this compound is the formation of stable amide bonds with primary amines . This allows the compound to bind to its target molecules and exert its effects. Additionally, the compound is used as an excellent amine-reactive building block for developing DNP probes that can be recognized by anti-DNP antibodies .

Action Environment

The action of this compound is influenced by the environment in which it is used. The compound’s hydrophilic PEG linker enhances its water solubility, allowing it to function effectively in aqueous environments . Furthermore, the compound’s stability and functionality are ensured by the introduction of PEG, which reduces potential interference with biological molecules .

Safety and Hazards

Orientations Futures

DNP-PEG4-NHS ester is an excellent amine-reactive building block for developing DNP probes that can be recognized by anti-DNP antibodies . It might also be used as an excellent amine-reactive FRET quencher paired with Trp or Tyr .

Relevant Papers There are several papers related to this compound. For example, one paper discusses the preventative and therapeutic effects of low-dose ionizing radiation on the allergic response of rat basophilic leukemia cells . Another paper discusses age-associated oxidative modifications of mitochondrial α-subunit of F1 ATP synthase from mouse skeletal muscles . These papers provide valuable insights into the potential applications of this compound.

Analyse Biochimique

Biochemical Properties

DNP-PEG4-NHS ester is an excellent amine-reactive building block for developing DNP probes that can be recognized by anti-DNP antibodies . The NHS ester terminal group readily reacts with primary amines to form a stable amide bond . This interaction with primary amines is a key feature of its biochemical properties.

Cellular Effects

Given its ability to form stable amide bonds with primary amines, it is likely that it can interact with a variety of cellular proteins and other biomolecules .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its reaction with primary amines to form stable amide bonds . This allows it to bind to a variety of biomolecules, potentially influencing their function.

Temporal Effects in Laboratory Settings

Its stability and potential for long-term effects on cellular function make it a valuable tool for biochemical research .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O12/c26-19-3-4-20(27)23(19)37-21(28)5-7-33-9-11-35-13-14-36-12-10-34-8-6-22-17-2-1-16(24(29)30)15-18(17)25(31)32/h1-2,15,22H,3-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBOCCBKQAMCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)